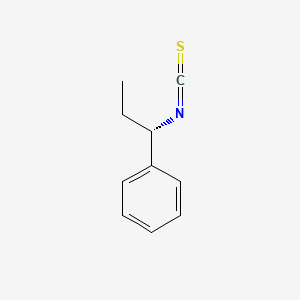

(S)-(-)-1-Phenylpropyl isothiocyanate

Description

Significance of Chirality in Natural Products and Synthetic Compounds

Chirality, a fundamental property of three-dimensional asymmetry, is of paramount importance in the biological and chemical sciences. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These two mirror-image forms are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors within a chiral environment, such as the inherently chiral biological systems of living organisms. nih.govresearchgate.net

The significance of this is profound in pharmacology and drug development. The receptors, enzymes, and other protein targets within the body are themselves chiral, composed of L-amino acids. researchgate.net This means they can interact differently with each enantiomer of a chiral drug. nih.gov One enantiomer may produce a desired therapeutic effect, while the other could be less active, inactive, or even cause detrimental or toxic effects. researchgate.net The infamous case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, serves as a stark historical reminder of the critical importance of stereochemistry in drug design. researchgate.net

Consequently, there is a major emphasis in modern drug discovery on the development of single-enantiomer pharmaceuticals to enhance efficacy and improve safety profiles. nih.govresearchgate.net This has driven the advancement of asymmetric synthesis and chiral separation techniques, which are crucial for producing enantiomerically pure compounds for research and therapeutic use. nih.gov

Overview of Isothiocyanates as a Class of Bioactive Molecules

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are well-known for being the source of the sharp, pungent flavor of cruciferous vegetables like broccoli, cabbage, watercress, and mustard. nih.gov In these plants, ITCs are not present in their active form but exist as stable precursors called glucosinolates. beilstein-journals.org When the plant tissue is damaged, an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into bioactive isothiocyanates. beilstein-journals.org

Academic research has extensively documented the diverse biological activities of isothiocyanates. Numerous studies, both epidemiological and experimental, have linked the consumption of cruciferous vegetables with various health benefits. nih.gov The bioactivity of ITCs is wide-ranging, with significant research focused on their anti-inflammatory and antioxidant properties. mdpi.comnih.gov A substantial body of work has investigated their potential as chemopreventive agents. nih.govnih.gov Studies suggest that ITCs can influence multiple pathways relevant to cancer prevention, including the detoxification of carcinogens, the induction of apoptosis (programmed cell death) in tumor cells, and the modulation of cell signaling pathways involved in cell cycle progression and oxidative stress. nih.govnih.gov

The specific biological effects can vary significantly depending on the chemical structure of the isothiocyanate, particularly the nature of the side chain (R-group) attached to the -N=C=S moiety. This has led to extensive research into the structure-activity relationships of both naturally occurring and synthetic ITCs to understand how modifications to their structure influence their biological function. nih.govnih.govnih.gov

Specific Research Context of (S)-(-)-1-Phenylpropyl Isothiocyanate within Chiral Isothiocyanate Studies

This compound is a chiral molecule belonging to the phenylalkyl isothiocyanate subgroup. Its structure features a phenyl ring and an isothiocyanate group attached to a chiral center on the first carbon of a propyl chain. While many studies have focused on its more common achiral or isomeric relatives like phenethyl isothiocyanate (PEITC) and 3-phenylpropyl isothiocyanate (PPITC), the specific research context for this compound lies primarily in two areas: its role as a chiral building block in asymmetric synthesis and its position within structure-activity relationship (SAR) studies.

In synthetic chemistry, chiral isothiocyanates are valuable reagents for creating other chiral molecules. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for producing thioureas. researchgate.netijacskros.com this compound, being an enantiomerically pure compound, is used as a precursor to synthesize specific chiral thiourea (B124793) derivatives. researchgate.net These chiral thioureas are of significant interest in the field of organocatalysis, where they can be used to catalyze asymmetric reactions, producing a desired enantiomer of a target molecule with high selectivity. nih.gov

From a biological perspective, this compound is an important compound for SAR studies that investigate how molecular structure affects biological potency. Research on phenylalkyl isothiocyanates has shown that the length of the alkyl chain connecting the phenyl ring and the isothiocyanate group significantly influences their chemopreventive activity. nih.gov Furthermore, studies have indicated that secondary isothiocyanates (where the -N=C=S group is attached to a secondary carbon) can exhibit higher potency than their primary isomers. nih.gov The specific stereochemistry, as in the (S)-enantiomer, is another critical variable. By synthesizing and evaluating specific isomers like this compound, researchers can precisely probe the structural requirements of biological targets and design more effective and selective bioactive agents. nih.gov

Below are the key chemical properties of this specific compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 737001-04-6 |

| Molecular Formula | C₁₀H₁₁NS |

| Molecular Weight | 177.27 g/mol |

| Boiling Point | 128-129°C at 9 mmHg |

| Density | 1.054 g/cm³ |

| Refractive Index | 1.5717 |

| Data sourced from supplier information. lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-isothiocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNMIWGOGGBFNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426965 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737001-04-6 | |

| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Routes to Phenylpropyl Isothiocyanates

Established Synthetic Pathways for 1-Phenylpropyl Isothiocyanate

The preparation of 1-phenylpropyl isothiocyanate can be achieved through several well-documented chemical transformations starting from various functional groups.

While not a direct conversion, phenylpropionic acid and its derivatives can serve as precursors for 1-phenylpropyl isothiocyanate through a multi-step sequence. A common strategy involves the conversion of the carboxylic acid to a primary amine, which is then transformed into the target isothiocyanate. One-step methods can also convert carboxylic acids into acyl isothiocyanates using reagents like trichloroisocyanuric acid and triphenylphosphine, which can then be further manipulated. researchgate.net The key transformation is the conversion of the carboxyl group to an amino group, often achieved via rearrangement reactions such as the Curtius or Schmidt rearrangement. These reactions proceed through an acyl azide (B81097) or a related intermediate, which rearranges to form an isocyanate, subsequently hydrolyzed to the primary amine, 1-phenylpropan-1-amine (B1219004). This amine intermediate is then subjected to standard isothiocyanation methods as described in section 2.1.3.

1-Phenylpropan-1-amine is a direct analog of phenethylamine (B48288), differing by an ethyl group on the alpha-carbon. Therefore, synthetic methods developed for phenethylamine and its derivatives are directly applicable. chemicalbook.comnih.govnih.gov A prevalent and effective method involves a two-step, one-pot procedure where the amine is first treated with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534), to form an intermediate dithiocarbamate (B8719985) salt. nih.gov This salt is not typically isolated but is directly treated with a desulfurization agent to induce the elimination of a sulfide (B99878) equivalent and form the isothiocyanate. nih.gov A variety of reagents can mediate this second step, including acetyl chloride, which has proven effective for phenethyl isothiocyanate synthesis, offering good to excellent yields. nih.gov This approach avoids the use of highly toxic reagents and allows for the synthesis of a wide array of isothiocyanates. nih.govnih.gov

The most direct route to 1-phenylpropyl isothiocyanate starts from its corresponding primary amine, 1-phenylpropan-1-amine. nih.gov This transformation is a cornerstone of isothiocyanate synthesis, with several reliable methods available. nih.gov

The classic method involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net While effective, the high toxicity and hazardous nature of thiophosgene have led to the development of safer alternatives. cbijournal.comgoogle.com

The most common modern approach is the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.orgnih.gov This process begins with the reaction of 1-phenylpropan-1-amine with carbon disulfide and a base (e.g., triethylamine, potassium carbonate) to form the dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org Subsequently, a desulfurizing agent is added to promote the elimination reaction, yielding the isothiocyanate. organic-chemistry.orgnih.gov This two-step, one-pot strategy is highly versatile, and numerous reagents have been developed to facilitate the desulfurization step efficiently. organic-chemistry.orgnih.govmdpi.com

Table 1: Selected Reagents for the Desulfurization of Dithiocarbamate Salts

| Reagent | Typical Conditions | Notes |

| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl. organic-chemistry.org | General and facile method for alkyl and aryl amines. organic-chemistry.org |

| Acetyl Chloride | Amine, CS₂, Et₃N, then Acetyl Chloride. nih.gov | Overcomes purification issues seen with tosyl chloride for some products. nih.gov |

| Cyanuric Acid (TCT) | Amine, CS₂, K₂CO₃ in H₂O/CH₂Cl₂. nih.govbeilstein-journals.org | An economical and facile one-pot process suitable for scale-up under aqueous conditions. nih.govbeilstein-journals.org |

| DMT/NMM/TsO⁻ | Amine, CS₂, NMM, then DMT/NMM/TsO⁻; often with microwave irradiation. nih.govmdpi.com | Efficient for aliphatic and aromatic amines, including amino acid esters, with high yields. nih.govmdpi.com |

| Phenyl Chlorothionoformate | Amine, solid NaOH, CH₂Cl₂. organic-chemistry.orgorganic-chemistry.org | Can be performed as a one-pot or a more versatile two-step process for a broad range of amines. organic-chemistry.org |

| **Heavy Metal Salts (e.g., Pb(NO₃)₂) ** | Dithiocarbamate salt is isolated then treated with an aqueous solution of the metal salt. google.comorgsyn.org | An older method; the resulting metal sulfide precipitates, and the product is often isolated by steam distillation. orgsyn.org |

This table is not exhaustive but represents a range of common and modern reagents.

Direct synthesis using free isothiocyanic acid (HNCS) is not a standard laboratory procedure due to the instability of the reagent. However, the term "direct synthesis" can refer to one-pot processes that start from a simple precursor and generate the isothiocyanate without isolating intermediates. An example is the reaction of primary amines with carbon disulfide and a desulfurizing agent in a single pot. nih.govbeilstein-journals.org

Another approach involves salts of thiocyanic acid. The reaction of an alkyl halide with a metal thiocyanate (B1210189) (e.g., potassium or ammonium (B1175870) thiocyanate) can produce isothiocyanates. cbijournal.com However, this reaction can often result in a mixture of the isothiocyanate (R-NCS) and the isomeric thiocyanate (R-S-C≡N), with the isothiocyanate being the more thermally stable product. cbijournal.com The reaction conditions heavily influence the isomeric ratio. cbijournal.com

General Principles and Modern Advancements in Isothiocyanate Synthesis

Research in isothiocyanate synthesis aims to develop milder, more efficient, and safer methods, avoiding toxic reagents like thiophosgene. mdpi.com Key advancements focus on novel activating agents and catalytic systems.

A significant advancement in isothiocyanate synthesis is the use of thiocarbonyl transfer reagents, with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) being a prominent example. mdpi.comrsc.org TCDI serves as a safe and effective alternative to thiophosgene. mdpi.com The reaction involves treating a primary amine with one equivalent of TCDI in a suitable solvent like dichloromethane. rsc.org The reaction is generally clean, proceeding at room temperature, with imidazole (B134444) and carbonyl sulfide as byproducts. acs.org

Mechanistic studies on the TCDI-mediated coupling of aniline (B41778) have revealed that the reaction can be autocatalyzed by the imidazole byproduct. acs.org This suggests that imidazole acts as a shuttle, facilitating the transfer of the thiocarbonyl group. This method is advantageous for its mild conditions and the ease of workup, as the byproducts are either gaseous or easily removed. rsc.orgacs.org

Thiophosgene-Based Syntheses

The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the synthesis of isothiocyanates. nih.govresearchgate.net This method involves the treatment of the primary amine, in this case, 1-phenylpropylamine, with thiophosgene, typically in the presence of a base like triethylamine or calcium carbonate to neutralize the HCl produced during the reaction. researchgate.netgoogle.com

The general reaction proceeds as follows: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl

While effective for a wide variety of aromatic and aliphatic amines, the high toxicity, volatility, and hazardous nature of thiophosgene have led to a decline in its use in favor of safer alternatives. google.comchemrxiv.org However, it remains a benchmark method due to its efficiency and applicability. nih.gov

Carbon Disulfide and Oxidant Approaches

A more common and safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). chemrxiv.org This is typically a one-pot, two-step process. First, the primary amine reacts with carbon disulfide in the presence of a base (such as triethylamine, ammonia (B1221849), or sodium hydroxide) to form an intermediate dithiocarbamate salt. nih.govorgsyn.org In the second step, this salt is decomposed using a desulfurizing agent (an oxidant) to yield the isothiocyanate. researchgate.net

Step 1: R-NH₂ + CS₂ + B → [R-NH-C(=S)S⁻][BH⁺] (Dithiocarbamate salt) Step 2: [R-NH-C(=S)S⁻][BH⁺] + Oxidant → R-N=C=S

A variety of desulfurizing agents can be employed, offering a versatile toolkit for this transformation. The choice of reagent can be tailored based on the substrate and desired reaction conditions. nih.govorganic-chemistry.org

Table 1: Common Desulfurizing Agents for Dithiocarbamate Decomposition

| Desulfurizing Agent (Oxidant) | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Aqueous or organic solvent, room temp. | General method for alkyl isothiocyanates. | orgsyn.org |

| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate, CH₃CN or CH₂Cl₂. | Mild conditions, good for a range of alkyl and aryl amines. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Water or protic solvents. | "Green" oxidant, suitable for non-chiral syntheses. | nih.govresearchgate.net |

| Lead(II) Nitrate (Pb(NO₃)₂) | Aqueous solution, often with steam distillation. | Classic method, effective for aryl isothiocyanates. | orgsyn.org |

| Propane Phosphonic Acid Anhydride (T3P®) | One-pot, two-step procedure from amine salts. | Efficient desulfurating agent. | organic-chemistry.org |

| Iodine (I₂) | With a base like triethylamine. | Mild conditions, good yields reported. | chemrxiv.org |

This approach is widely favored due to the low toxicity of the reagents (compared to thiophosgene) and the operational simplicity of the one-pot procedure. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis and Enantiopure Production Strategies for (S)-(-)-1-Phenylpropyl Isothiocyanate

Achieving the enantiopure (S)-configuration of 1-phenylpropyl isothiocyanate requires an asymmetric synthesis strategy. Since the conversion of an amine to an isothiocyanate does not affect the stereocenter, the key challenge lies in the enantioselective synthesis of the precursor, (S)-1-phenylpropylamine.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. For the synthesis of (S)-1-phenylpropylamine, a common strategy involves the diastereoselective alkylation of an enolate derived from a prochiral starting material attached to a chiral auxiliary.

For instance, Evans' oxazolidinone auxiliaries can be used. The N-propionyl derivative of a chiral oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile like benzyl (B1604629) bromide. The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the chiral carboxylic acid, which can be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. While powerful, these methods often require multiple steps and stoichiometric amounts of the chiral auxiliary. springerprofessional.de

Other notable auxiliaries used in asymmetric synthesis include SAMP/RAMP hydrazones and camphorsultam derivatives, which operate on similar principles of diastereoselective bond formation. springerprofessional.de

Enantioselective Catalytic Approaches

Catalytic asymmetric synthesis offers a more atom-economical approach to producing enantiopure compounds. The most prevalent catalytic method for synthesizing chiral amines like (S)-1-phenylpropylamine is the asymmetric reduction of a prochiral precursor, such as an imine or ketone.

Asymmetric Hydrogenation of Imines: The direct asymmetric hydrogenation of the imine formed from propiophenone (B1677668) and ammonia (or a nitrogen source) is a highly efficient route. This reaction typically employs transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral phosphine (B1218219) ligands. The chiral environment created by the ligand forces the hydrogen to add to one face of the C=N double bond, producing one enantiomer in excess.

Asymmetric Reductive Amination of Ketones: This is a one-pot reaction where a ketone (propiophenone) is converted directly to a chiral amine in the presence of a nitrogen source (ammonia), a reducing agent (H₂ or a hydride source), and a chiral catalyst.

Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Amines

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed N-Allylation | N-Allyl Anilide | N-C Axially Chiral Anilides | up to 96% ee | mdpi.comnih.gov |

| BINOL-Phosphoric Acid | α,β-Unsaturated Ketone + Hydrazine | N-Aryl 2-Pyrazolines | High ee | nih.gov |

| Chiral Aryl Iodide | Phenols | para-Quinols | High ee | rsc.org |

| (S,S)-Trost Ligand-Pd | Allyl Acetate + Sulfonamide | N-C Axially Chiral Sulfonamides | up to 92% ee | mdpi.com |

Note: This table illustrates the power of enantioselective catalysis for creating various chiral molecules, the principles of which are applied to chiral amine synthesis.

Once the enantiopure (S)-1-phenylpropylamine is obtained, it is converted to this compound using the methods described in sections 2.2.2 or 2.2.3.

Enzymatic Synthesis and Biotransformation Pathways

Biocatalysis has emerged as a powerful and green alternative for the production of enantiopure amines. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. Transaminases (TAs) and imine reductases (IREDs) are particularly relevant for this transformation. digitellinc.com

Transaminase (TA)-catalyzed Asymmetric Synthesis: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor (propiophenone). By selecting an (S)-selective transaminase, propiophenone can be converted directly into (S)-1-phenylpropylamine with very high enantiomeric excess. nih.gov

Imine Reductase (IRED)-catalyzed Synthesis: IREDs catalyze the reduction of pre-formed or in situ-formed imines. In a process known as reductive amination, the enzyme can convert propiophenone to (S)-1-phenylpropylamine in the presence of an amine donor and a nicotinamide (B372718) cofactor equivalent (NADH or NADPH), which is continuously regenerated in the reaction system. digitellinc.com

Table 3: Biocatalytic Synthesis of Enantiopure Amines

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine | High ee, mild conditions, no toxic metals. | nih.gov |

| Imine Reductase (IRED) | Reductive Amination | Ketone + Amine | Chiral Amine | High ee, broad substrate scope. | digitellinc.com |

| Norcoclaurine Synthase (NCS) | Pictet-Spengler | Dopamine + Aldehyde | (S)-Norcoclaurine | Stereoselective C-C bond formation. | rsc.org |

| Lipase | Kinetic Resolution | Racemic Alcohol | Enantioenriched Ester/Alcohol | Widely available, robust enzymes. | nih.gov |

The enzymatic route is highly attractive for industrial-scale production due to its high selectivity, sustainability, and ability to operate in aqueous media under ambient temperature and pressure. digitellinc.com

Derivatization Strategies and Synthesis of Novel Scaffolds Featuring the 1-Phenylpropyl Isothiocyanate Moiety

The isothiocyanate group is a versatile functional group that serves as a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity allows this compound to be used as a chiral building block for the synthesis of more complex molecules and novel scaffolds, particularly in medicinal chemistry.

The most common reaction is the addition of primary or secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds without byproducts. By reacting the chiral isothiocyanate with various amines, a library of chiral thioureas can be generated. Chiral thioureas are important structural motifs in organocatalysis and are present in numerous biologically active compounds.

Other nucleophiles such as alcohols, thiols, and hydrazines can also react with the isothiocyanate to produce thiocarbamates, dithiocarbamates, and thiosemicarbazides, respectively.

Table 4: Derivatization of this compound

| Nucleophile (Nu-H) | Resulting Scaffold | General Structure |

|---|---|---|

| Primary/Secondary Amine (R'R''NH) | Thiourea (B124793) | (S)-Ph-CH(Et)-NH-C(=S)-NR'R'' |

| Alcohol (R'OH) | Thiocarbamate | (S)-Ph-CH(Et)-NH-C(=S)-OR' |

| Thiol (R'SH) | Dithiocarbamate | (S)-Ph-CH(Et)-NH-C(=S)-SR' |

| Hydrazine (R'R''NNH₂) | Thiosemicarbazide (B42300) | (S)-Ph-CH(Et)-NH-C(=S)-NHNR'R'' |

Ph = Phenyl, Et = Ethyl

The use of this compound as a chiral synthon allows for the introduction of a specific stereocenter and a phenylpropyl group into a target molecule, which can be crucial for tuning its biological activity, physical properties, and binding interactions with biological targets.

Formation of Chiral Thiosemicarbazide Derivatives

The reaction of isothiocyanates with hydrazides is a direct and efficient method for the synthesis of thiosemicarbazides. nih.gov this compound readily reacts with various hydrazide derivatives to form chiral thiosemicarbazides. This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbon atom of the isothiocyanate group.

For instance, the treatment of a hydrazide, such as N-[3-hydrazinyl-3-oxo-1-phenylpropyl]-4-methylbenzene-1-sulfonamide, with this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) yields the corresponding 1,4-disubstituted thiosemicarbazide. mdpi.com The reaction typically proceeds under mild conditions, often with heating to ensure completion. nih.govmdpi.com The resulting chiral thiosemicarbazide retains the stereocenter from the parent isothiocyanate and incorporates the structural features of the hydrazide, making it a valuable intermediate for further synthetic transformations. researchgate.net

Table 1: Synthesis of Chiral Thiosemicarbazide Derivatives

| Isothiocyanate | Hydrazine Derivative | Resulting Product |

| This compound | N-[3-hydrazinyl-3-oxo-1-phenylpropyl]-4-methylbenzene-1-sulfonamide mdpi.com | Chiral N,N'-disubstituted thiosemicarbazide mdpi.com |

| Phenyl isothiocyanate | Girard's reagent T nih.gov | N-{[(phenylamino)thioxomethyl]hydrazino carbonyl methyl} trimethyl ammonium chloride nih.gov |

| Aromatic isothiocyanates | 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide mdpi.com | 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides mdpi.com |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Triazoles)

The chiral thiosemicarbazide derivatives synthesized from this compound are key intermediates for the construction of various heterocyclic systems. A prominent example is the synthesis of substituted 1,2,4-triazoles. The intramolecular cyclization of 1,4-disubstituted thiosemicarbazides can be achieved under either acidic or alkaline conditions. idosi.orgresearchgate.net

In a typical procedure, the thiosemicarbazide derivative is heated in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This condition promotes the cyclization through the elimination of a water molecule, leading to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net Alternatively, acid-catalyzed cyclization can also be employed. idosi.org The resulting triazole incorporates the chiral (S)-1-phenylpropyl substituent, thereby generating a new chiral heterocyclic compound. This methodology allows for the creation of structurally diverse molecules with potential applications in various fields of chemistry. nih.govrsc.org

Table 2: Cyclization to Heterocyclic Systems

| Starting Material | Reagents/Conditions | Resulting Heterocycle |

| 1,4-disubstituted thiosemicarbazides researchgate.net | 10% aq. NaOH, heat researchgate.net | 3,4-disubstituted 1,2,4-triazole-3-thiols researchgate.net |

| Lauroyl isothiocyanate + Hydrazine derivatives idosi.org | Acidic medium idosi.org | Substituted 1,2,4-triazoles idosi.org |

| N-Phenyl-N'-(2,3-diphenylpropenoyl)thiourea chemicalpapers.com | Alkali medium chemicalpapers.com | cis-1,5,6-triphenyl-2-thiouracil chemicalpapers.com |

Adduct Formation with Biological Nucleophiles (e.g., Cysteine, Glutathione)

The isothiocyanate group is highly electrophilic and reacts readily with biological nucleophiles, particularly those containing thiol groups, such as the amino acids cysteine and glutathione (B108866). unicamp.br This reactivity is central to the mechanism of action of many biologically active isothiocyanates. This compound can form covalent adducts with these nucleophiles under physiological conditions.

The reaction involves the attack of the sulfhydryl group of cysteine or glutathione on the central carbon atom of the isothiocyanate, forming a dithiocarbamate adduct. nih.gov For example, the reaction of 3-phenylpropyl isothiocyanate, a close structural analog, with L-cysteine yields S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine. nih.gov Similarly, isothiocyanates are known to be highly reactive towards glutathione (GSH), readily forming ITC-GSH adducts. unicamp.br The formation of these adducts can alter the biological properties of the parent molecule and is a key area of study in medicinal chemistry. mdpi.commdpi.com

Table 3: Adduct Formation with Biological Nucleophiles

| Isothiocyanate | Nucleophile | Resulting Adduct |

| 3-Phenylpropyl isothiocyanate nih.gov | L-Cysteine nih.gov | S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine nih.gov |

| Phenethyl isothiocyanate (PEITC) mdpi.com | N-Acetyl-L-cysteine (NAC) mdpi.com | Nα-acetyl-S-(N-phenethylthiocarbamoyl)-glutathione (PEITC-NAC conjugate) mdpi.com |

| General Isothiocyanates (ITC) unicamp.br | Glutathione (GSH) unicamp.br | ITC-GSH adduct unicamp.br |

| Phenyl isothiocyanate (PITC) researchgate.net | Cysteine peptide researchgate.net | PITC-cysteine peptide adduct researchgate.net |

Synthesis of Metal Complexes and Ligands Incorporating the Chiral Isothiocyanate

This compound can serve as a precursor for the synthesis of chiral ligands for transition metal complexes. The isothiocyanate itself is a known ligand in inorganic chemistry, typically bonding through its nitrogen or sulfur atoms. nih.gov However, it is more commonly converted into a multidentate ligand, such as a thiourea or thiosemicarbazide derivative, before complexation.

These chiral ligands, containing soft donor atoms like sulfur and nitrogen, can coordinate with a variety of metal ions, including Cu(II), Co(II), and Ni(II), to form stable metal complexes. nih.govresearchgate.net For example, a ligand derived from phenyl isothiocyanate and Girard's reagent T acts as a tridentate O, N, and S donor, forming octahedral complexes with these metal ions. nih.gov The incorporation of the chiral (S)-1-phenylpropyl moiety into the ligand framework allows for the synthesis of chiral metal complexes. These complexes are of interest in areas such as asymmetric catalysis and material science, where the defined stereochemistry around the metal center can influence the outcome of chemical reactions or the properties of the material. nsf.govresearchgate.net

Table 4: Synthesis of Metal Complexes

| Ligand Precursor | Metal Salt(s) | Resulting Complex Geometry/Type |

| Phenyl isothiocyanate Girard-T (PTHAC) nih.gov | CuCl₂, Co(CH₃COO)₂, NiCl₂ nih.gov | Octahedral nih.gov |

| N-phenyl-Ń-(3-carboxyphenol) thiourea (PCTH) researchgate.net | CuCl₂, ZnCl₂, PbCl₂, CoCl₂ researchgate.net | [M(PCTH)₂Cl₂] or [M(PCT)₂] researchgate.net |

| Benzoyl isothiocyanate + Diethylenetriamine researchgate.net | Transition metal ions researchgate.net | Stable metal complexes researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. It provides detailed information about the carbon-hydrogen framework of (S)-(-)-1-Phenylpropyl isothiocyanate.

¹H NMR: In ¹H NMR spectroscopy, the protons of this compound would exhibit distinct signals. The phenyl group protons typically appear as a complex multiplet in the aromatic region (~7.2-7.4 ppm). The methine proton (CH-NCS), being adjacent to both the phenyl ring and the electron-withdrawing isothiocyanate group, would be shifted downfield. The diastereotopic methylene (B1212753) protons (CH₂) of the propyl group would appear as a complex multiplet, and the terminal methyl (CH₃) protons would resonate as a triplet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which is expected to appear in the range of 130-140 ppm, though it can sometimes be broad or difficult to observe. glaserchemgroup.com The carbons of the phenyl ring would produce signals in the aromatic region (~125-140 ppm). chemicalbook.com The benzylic methine carbon (CH-NCS) and the other aliphatic carbons of the propyl chain would have distinct shifts in the upfield region.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY spectra establish correlations between coupled protons (e.g., between the CH, CH₂, and CH₃ protons of the propyl chain), while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework and resolving any ambiguities in the 1D spectra.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Phenyl C-H | ~7.20 - 7.40 | Multiplet (m) | ~125 - 130 |

| Phenyl C (quaternary) | - | - | ~135 - 140 |

| CH-NCS | ~4.8 - 5.0 | Triplet (t) | ~60 - 65 |

| CH₂ | ~1.8 - 2.0 | Multiplet (m) | ~30 - 35 |

| CH₃ | ~0.9 - 1.1 | Triplet (t) | ~10 - 15 |

| N=C=S | - | - | ~130 - 140 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by an intense and highly characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in a relatively clear region of the spectrum, between 2000 and 2200 cm⁻¹. chemicalpapers.com Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 cm⁻¹. chemicalpapers.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂-, -CH- | 3000 - 2850 | Medium |

| Asymmetric Stretch | -N=C=S | 2200 - 2000 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |

Mass Spectrometry (MS), including High-Resolution (HRMS) and Tandem (MS/MS) Approaches

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (177.27 g/mol ). lookchem.comnih.gov Common fragmentation pathways would include benzylic cleavage to lose an ethyl radical (C₂H₅•), resulting in a fragment ion, and the formation of a stable tropylium (B1234903) ion (m/z 91). miamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₁₁NS, the calculated exact mass is 177.06122. lookchem.com This high precision distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. This technique is crucial for confirming the connectivity of the molecule. Derivatization with isothiocyanates is known to promote specific fragmentation patterns, such as the Edman-type cleavage in peptides, which can be exploited to provide detailed structural information. researchgate.netnih.gov

| Fragment Description | Predicted m/z | Formula of Fragment |

|---|---|---|

| Molecular Ion | 177 | [C₁₀H₁₁NS]⁺ |

| Loss of Ethyl Radical | 148 | [C₈H₆NS]⁺ |

| Tropylium Ion | 91 | [C₇H₇]⁺ |

| Phenyl Ion | 77 | [C₆H₅]⁺ |

UV-Visible Spectroscopy for Quantitative Analysis and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. For this compound, the presence of the phenyl group gives rise to characteristic electronic transitions. Aromatic isothiocyanates typically display absorption maxima that can be used for quantification. chemicalpapers.com For instance, phenyl isothiocyanate itself shows absorption that can be monitored. nist.gov The intensity of the absorption is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. This property makes UV-Vis spectroscopy a straightforward and effective method for quantifying the concentration of the compound in solution or for monitoring the progress of a reaction involving the chromophore. For HPLC analysis, detection is often set at wavelengths such as 254 nm or 269 nm. nih.gov

Chromatographic Methods for Analysis and Purification

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely used chromatographic techniques for the analysis and purification of non-volatile and thermally sensitive compounds like isothiocyanates. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for analyzing isothiocyanates. researchgate.net A C18 (octadecylsilyl) stationary phase is commonly employed, with a mobile phase typically consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.govmostwiedzy.pl Detection is usually performed with a Diode Array Detector (DAD) or a UV detector set to a wavelength where the phenyl isothiocyanate chromophore absorbs, such as 254 nm. Due to the potential for some isothiocyanates to have low water solubility, methods may be improved by heating the column to prevent precipitation and improve peak shape. researchgate.net Derivatization with reagents like phenyl isothiocyanate itself is a well-established pre-column technique to enable the analysis of compounds like amino acids and peptides, highlighting the utility of this functional group in HPLC methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. UPLC is often coupled with mass spectrometry (UPLC-MS) for highly selective and sensitive quantification and characterization, providing a powerful tool for analyzing this compound in complex research applications. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (Gradient Elution) mostwiedzy.pl |

| Flow Rate | ~1.0 mL/min |

| Detection | UV/DAD at ~254 nm |

| Column Temperature | Ambient or Elevated (e.g., 40-60°C) researchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like isothiocyanates. mdpi.com In the context of this compound, GC-MS serves to confirm the compound's identity and assess its purity by separating it from starting materials, solvents, and byproducts. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint. nih.gov

The analysis begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a long, thin capillary column. The separation process is governed by the compound's volatility and polarity. For 1-phenylpropyl isothiocyanate, a non-polar or medium-polarity column is typically effective. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of chromatographic conditions.

Upon exiting the GC column, the molecule enters the ion source of the mass spectrometer, where it is typically bombarded with high-energy electrons (Electron Ionization, EI). This process causes the molecule to fragment in a reproducible manner. The fragmentation pattern of 1-phenylpropyl isothiocyanate is predictable based on its structure. Key fragmentation pathways would include the loss of the isothiocyanate group, cleavage of the propyl chain, and rearrangements involving the phenyl ring. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), allows for unambiguous structural confirmation. For instance, the analysis of various isothiocyanates in plant extracts and other materials is routinely performed using GC-MS. nih.govmdpi.comyu.edu.jo

Table 1: Predicted GC-MS Fragmentation Data for 1-Phenylpropyl Isothiocyanate

| Fragment Ion (m/z) | Possible Structure / Origin |

| 177 | Molecular Ion [M]⁺ |

| 148 | Loss of ethyl group (-C₂H₅) |

| 119 | Phenylpropyl cation [C₉H₁₁]⁺ |

| 105 | Tropylium cation rearrangement and loss of -NCS |

| 91 | Tropylium cation [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 58 | Isothiocyanate cation [NCS]⁺ |

Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

As this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the predominant technique for this purpose. mdpi.comnih.gov This method allows for the physical separation of the (S)- and (R)-enantiomers, enabling the precise quantification of the enantiomeric excess (e.e.).

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., amylose tris-[(S)-α-methylbenzylcarbamate]), are highly effective for resolving a wide range of chiral compounds, including isothiocyanates. mdpi.com

In a typical analysis, a solution of the isothiocyanate is passed through the HPLC column containing the CSP. The choice of mobile phase is crucial for achieving optimal separation (resolution). For isothiocyanates, mobile phases often consist of mixtures of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol) in normal-phase mode, or alcohol-water mixtures in reversed-phase or polar organic modes. mdpi.commdpi.com The two enantiomers interact differently with the CSP, leading to different retention times. The (S)-enantiomer might form a more stable complex and thus elute later than the (R)-enantiomer, or vice-versa, depending on the specific CSP and mobile phase used. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers and the enantiomeric purity can be accurately calculated.

Table 2: Typical Conditions for Chiral HPLC Separation of Isothiocyanates

| Parameter | Description | Example |

| Technique | High-Performance Liquid Chromatography (HPLC) | Enantioselective HPLC mdpi.com |

| Chiral Stationary Phase (CSP) | Immobilized polysaccharide derivative on silica (B1680970) support | CHIRALPAK IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) mdpi.com |

| Mobile Phase | Organic solvents or aqueous-organic mixtures | Pure ethanol; Acetonitrile/Water mixtures mdpi.com |

| Detection | UV-Vis Detector | 240 nm mdpi.com |

| Principle | Differential transient diastereomeric interactions between enantiomers and the CSP | Chiral recognition leading to different retention times nih.gov |

Advanced Analytical Techniques for Mechanistic Studies

To move beyond simple characterization and delve into the reactivity and transformation of this compound, more sophisticated analytical methods are required. These techniques allow researchers to observe reactions as they happen and to trace the path of individual atoms through complex chemical rearrangements.

In Situ Spectroscopic Monitoring of Reaction Pathways

Understanding the mechanism of a chemical reaction involves identifying transient intermediates and determining reaction kinetics. In situ spectroscopy allows for the real-time monitoring of a reaction mixture without the need for sampling and quenching. researchgate.net Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for studying reactions involving isothiocyanates due to the strong and distinct absorption band of the isothiocyanate (-N=C=S) functional group.

The asymmetric stretching vibration of the -N=C=S group appears in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹. To study a reaction, such as the common nucleophilic addition of an amine or thiol to this compound, the reactants can be mixed in a specialized IR cell (e.g., an attenuated total reflectance (ATR) cell). By collecting IR spectra at regular intervals, the decrease in the intensity of the isothiocyanate peak can be tracked over time. Simultaneously, the appearance and growth of new peaks corresponding to the reaction product (e.g., N-H and C=S vibrations of a thiourea) can be observed. researchgate.net This data provides direct evidence of the reaction progress, allows for the calculation of reaction rates, and can help identify any short-lived intermediate species that may appear during the transformation.

Isotopic Labeling Studies (e.g., ¹⁵N-isotopic labelling)

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms. researchgate.net In the context of this compound, synthesizing the molecule with a heavy isotope of nitrogen (¹⁵N) in place of the natural abundance ¹⁴N provides an unambiguous probe for mechanistic studies.

The ¹⁵N-labeled isothiocyanate can be prepared from a corresponding ¹⁵N-labeled primary amine precursor. Once synthesized, this labeled compound can be subjected to a chemical reaction. The resulting products are then analyzed using techniques that are sensitive to the isotopic change, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, the mass of any nitrogen-containing fragment in the product will be shifted by one mass unit, confirming that the nitrogen atom from the isothiocyanate was incorporated into that specific product. In NMR spectroscopy, the ¹⁵N nucleus is NMR-active (spin ½), allowing for the use of experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC). These experiments show correlations between the ¹⁵N atom and any protons attached to it or located nearby, providing precise information about the bonding environment of the nitrogen atom in the final product. researchgate.net This technique is invaluable for distinguishing between possible reaction pathways, especially in cases of complex rearrangements where the connectivity of atoms is altered. researchgate.net

Molecular Mechanisms of Action and Biological Activities Excluding Clinical Human Data

Modulatory Effects on Phase I and Phase II Xenobiotic-Metabolizing Enzymes

The biological activities of phenylpropyl isothiocyanate are significantly defined by its influence on Phase I and Phase II enzymes. These enzyme families are central to the body's defense against toxic and carcinogenic substances.

Phase II enzymes play a critical role in detoxification by conjugating and facilitating the excretion of harmful compounds. nih.gov Phenylpropyl isothiocyanate (PPITC) has been investigated for its ability to induce Glutathione (B108866) S-Transferases (GSTs), a key family of Phase II enzymes. nih.gov

In a study comparing the GST-inducing activity of various phenylalkyl isothiocyanates in the tissues of A/J mice, PPITC demonstrated notable activity. nih.gov The research also synthesized and tested a water-soluble cysteine conjugate of PPITC, S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine, to assess its potential as a less toxic, more targeted agent. nih.gov The results showed an interesting structure-activity relationship: while PPITC itself was a potent inducer, its activity varied compared to its conjugate and to benzyl (B1604629) isothiocyanate (BITC), another member of the isothiocyanate family. nih.gov Specifically, the parent isothiocyanates showed an inverse order of activity compared to their cysteine conjugates; increasing the alkyl chain length from benzyl (one carbon) to phenylpropyl (three carbons) resulted in higher enzyme-inducing activity for the parent compound. nih.gov

Table 1: Comparison of Glutathione S-Transferase (GST) Induction by Phenylpropyl Isothiocyanate (PPITC) and Related Compounds in Mouse Tissues Data synthesized from research on the relative enzyme-inducing activities of parent isothiocyanates and their cysteine conjugates. nih.gov

| Compound | Relative GST-Inducing Activity (Parent Compound) | Relative GST-Inducing Activity (Cysteine Conjugate) |

|---|---|---|

| Benzyl Isothiocyanate (BITC) | Less Active | More Active |

| Phenylpropyl Isothiocyanate (PPITC) | More Active | Less Active |

While the broader class of isothiocyanates is known to induce NAD(P)H:Quinone Oxidoreductase 1 (NQO1), detailed studies focusing specifically on the induction of NQO1 by phenylpropyl isothiocyanate were not found in the available research.

Phase I cytochrome P450 (CYP) enzymes are responsible for metabolizing a wide range of compounds. However, they can also bio-activate pro-carcinogens into their ultimate carcinogenic forms. nih.gov The inhibition of these enzymes is a key mechanism of chemoprevention. nih.govnih.gov

Phenylpropyl isothiocyanate has been shown to be an effective inhibitor of specific CYP enzymes, notably CYP1A1 and CYP1A2, which are involved in activating heterocyclic amines, a class of carcinogens found in cooked meats. A 1996 study using liver microsomes from hamsters demonstrated that PPITC caused a dose-dependent inhibition of both CYP1A1 and CYP1A2 activity. nih.gov The activity of CYP1A1 was measured via the ethoxyresorufin-O-deethylation (EROD) assay, while CYP1A2 activity was measured by the methoxyresorufin-O-demethylation (MROD) assay. nih.gov Furthermore, research on purified cytochrome P450 2B1 identified PPITC as a potent competitive inhibitor of this enzyme. acs.org

Table 2: Dose-Dependent Inhibition of Cytochrome P450 1A1 and 1A2 Activities by Phenylpropyl Isothiocyanate (PPITC) Data from a study on the effects of various isothiocyanates on hamster liver microsomes. nih.gov

| Enzyme Assay | PPITC Concentration | % Inhibition (Mean) |

|---|---|---|

| EROD (CYP1A1 Activity) | 0.05 µmol/plate | 67.5% |

| EROD (CYP1A1 Activity) | 0.10 µmol/plate | 82.5% |

| MROD (CYP1A2 Activity) | 0.05 µmol/plate | 47.5% |

| MROD (CYP1A2 Activity) | 0.10 µmol/plate | 70.0% |

No specific data was found in the searched literature regarding the inhibition of CYP2A13 by phenylpropyl isothiocyanate.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response, controlling the expression of many Phase II detoxification and antioxidant enzymes. nih.govbohrium.commdpi.com While many isothiocyanates, particularly sulforaphane (B1684495) and phenethyl isothiocyanate, are well-documented activators of the Nrf2/ARE (Antioxidant Response Element) pathway, research findings specifically detailing the activity of (S)-(-)-1-Phenylpropyl isothiocyanate on this transcriptional pathway are not available in the provided search results. nih.govresearchwithrutgers.comnih.gov

Cellular and Molecular Responses in Pre-clinical Models

The interactions of isothiocyanates at the enzymatic level often translate into broader cellular responses, including effects on cell proliferation and survival.

Research into the effects of this compound on cell cycle progression is limited. While related compounds such as phenethyl isothiocyanate (PEITC) and phenylhexyl isothiocyanate (PHI) have been shown to induce cell cycle arrest, typically at the G2/M phase, in various cancer cell lines, specific studies demonstrating this effect for phenylpropyl isothiocyanate are not described in the available literature. nih.govnih.govnih.gov

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many isothiocyanates are known to induce apoptosis through caspase-dependent pathways. frontiersin.orgnih.gov However, studies focusing specifically on the ability of this compound to induce apoptosis and the associated molecular mechanisms are not available in the provided search results. Research on a series of phenylalkyl isothiocyanates did not include the phenylpropyl variant in its analysis of apoptosis induction. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK, ERK, PI3K, JNK)

This compound, a member of the isothiocyanate family, has been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Research primarily on related isothiocyanates like phenethyl isothiocyanate (PEITC) provides insights into these mechanisms.

Isothiocyanates can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. nih.govnih.gov These pathways are crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and various cellular processes. nih.gov For instance, studies on PEITC have demonstrated its ability to inhibit the activation of ERK. nih.govresearchgate.net The JNK and p38 MAPK cascades are strongly activated by cellular stressors and pro-inflammatory agents. nih.gov

Furthermore, isothiocyanates can impact the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is vital for promoting cell survival and blocking apoptosis. nih.gov Studies have shown that PEITC can decrease the phosphorylation of Akt, a key component of this pathway, in a dose-dependent manner, without altering the total Akt levels. researchgate.netnih.gov This inhibition of Akt activation is a significant mechanism through which isothiocyanates can exert their anti-cancer effects. nih.gov

The modulation of these signaling pathways is a critical aspect of the biological activity of isothiocyanates, contributing to their chemopreventive properties by affecting cell growth, proliferation, and apoptosis. nih.gov

Impact on Oxidative Stress Responses

This compound and related compounds have a notable impact on cellular oxidative stress responses. Isothiocyanates like phenethyl isothiocyanate (PEITC) have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.comnih.gov This pro-oxidant activity can lead to oxidative cell death. nih.gov

Specifically, PEITC has been observed to induce cytosolic, lipid, and mitochondrial ROS production in osteosarcoma cells. nih.gov This increase in ROS levels is often accompanied by a depletion of glutathione (GSH), a major intracellular antioxidant. nih.gov The induction of oxidative stress is a key mechanism behind the anti-cancer effects of these compounds. mdpi.com

Paradoxically, isothiocyanates can also enhance the cell's antioxidant defenses. They are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.comnih.gov Nrf2 plays a central role in the antioxidant response by upregulating the expression of various antioxidant and detoxification genes. nih.gov However, the initial effect of isothiocyanates often involves an increase in ROS, which can trigger cellular apoptosis before the Nrf2-mediated antioxidant response can fully take effect. nih.gov

Suppression of Inflammatory Pathways

This compound and other isothiocyanates exhibit significant anti-inflammatory properties by suppressing key inflammatory pathways. A primary target of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. researchgate.netmdpi.commdpi.com

Isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit the activation of NF-κB. researchgate.netnih.gov This, in turn, leads to the downregulation of various pro-inflammatory mediators. For instance, isothiocyanates can decrease the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com They can also inhibit the production of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

The anti-inflammatory effects of isothiocyanates are also linked to their ability to modulate the MAPK signaling pathway, as inflammation and MAPK signaling are often interconnected. researchgate.net By suppressing these inflammatory pathways, isothiocyanates can help to mitigate inflammatory responses that are often associated with the development and progression of various chronic diseases, including cancer. mdpi.com

Inhibition of Urease Activity

This compound belongs to a class of compounds that have been investigated for their ability to inhibit urease activity. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid. nih.govnih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria. dntb.gov.ua

The inhibition of urease is a target for the development of new antimicrobial agents. nih.gov Various compounds, including thiourea (B124793) derivatives and other sulfur-containing compounds, have been studied for their anti-urease potential. nih.gov While specific data on this compound's direct interaction with urease is limited in the provided results, the general class of isothiocyanates has been explored in this context. For instance, carbon disulfide has shown anti-ureolytic activity against pure urease. researchgate.net

The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. nih.gov Compounds with functional groups capable of binding to these metal ions can effectively block the enzyme's activity.

Chemopreventive Activities in In Vitro and In Vivo Animal Models

Inhibition of DNA Adduct Formation and DNA Methylation

This compound and related isothiocyanates have demonstrated the ability to inhibit the formation of DNA adducts, which are covalent bonds between a chemical carcinogen and DNA. nih.govnih.govyoutube.com The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. nih.gov

Studies have shown that dietary administration of isothiocyanates like phenethyl isothiocyanate (PEITC) can inhibit the formation of DNA adducts from tobacco smoke carcinogens such as benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in the lungs of mice. nih.govresearchgate.net Specifically, PEITC was found to inhibit the formation of DNA adducts that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.gov However, the inhibition was described as modest, suggesting other mechanisms are also involved in chemoprevention. nih.gov

In addition to preventing DNA adduct formation, isothiocyanates can also influence DNA methylation patterns. nih.gov Aberrant DNA methylation, particularly the hypermethylation of tumor suppressor gene promoters, is a common epigenetic alteration in cancer. nih.govnih.gov PEITC has been identified as a regulator of DNA methylation, capable of reversing the silencing of tumor suppressor genes like RASSF1A by inducing promoter demethylation. nih.gov This is achieved, in part, by inhibiting the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov

Inhibition of Tumorigenesis in Specific Organ Systems (e.g., Lung, Esophagus)

This compound (PPITC) has shown remarkable efficacy in inhibiting tumorigenesis in specific organ systems, particularly the esophagus, in animal models. oup.comnih.govoup.com

In studies using a rat esophageal cancer model induced by the carcinogen N'-nitrosonornicotine (NNN), dietary administration of PPITC significantly reduced both the incidence and multiplicity of esophageal tumors by over 95%. nih.govoup.com This potent inhibitory effect was observed at different dietary concentrations. oup.com Research has indicated that the inhibitory activity of arylalkyl isothiocyanates against esophageal tumorigenesis correlates with the length of their alkyl side chain, with PPITC being considerably more potent than phenethyl isothiocyanate (PEITC). oup.com PPITC was found to be the most effective inhibitor of NNN metabolism among isothiocyanates with an alkyl chain length of six carbons or less. oup.com

Similarly, in models of lung tumorigenesis, isothiocyanates have demonstrated chemopreventive effects. For instance, PEITC has been shown to significantly decrease the incidence and multiplicity of lung adenomas and adenocarcinomas in hamsters treated with the carcinogen N-nitrosobis(2-oxopropyl)amine (BOP). nih.gov The inhibition of lung tumor incidence was dose-dependent. nih.gov

Table 1: Effect of Dietary Isothiocyanates on NNN-Induced Esophageal Tumorigenesis in Rats This table is interactive. You can sort and filter the data.

| Isothiocyanate | Dietary Concentration (µmol/g) | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |

|---|---|---|---|---|

| Control (NNN only) | 0 | 71 | 1.57 | nih.govoup.com |

| PPITC | 1.0 | <5 | <0.05 | nih.govoup.com |

| PPITC | 2.5 | <5 | <0.05 | nih.govoup.com |

Effects on Cell Proliferation and Angiogenesis

Research into phenylalkyl isothiocyanates, such as Phenethyl isothiocyanate (PEITC), demonstrates significant effects on cell proliferation and the formation of new blood vessels (angiogenesis), which are critical processes in cancer development.

Studies have shown that PEITC can inhibit the growth of cancer cells and trigger their programmed death (apoptosis). nih.gov A key aspect of its anti-cancer activity is the inhibition of angiogenesis. In laboratory settings, PEITC has been observed to decrease the survival of human umbilical vein endothelial cells (HUVEC) in a manner dependent on concentration and time. nih.gov It significantly hampers the ability of these cells to form capillary-like tube structures and to migrate, both of which are essential for creating new blood vessels. nih.gov The mechanisms underlying these anti-angiogenic effects include the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of its receptor, VEGF receptor 2. nih.gov Furthermore, PEITC inactivates the pro-survival kinase Akt, a critical component of cell survival pathways. nih.gov

Similarly, Phenylhexyl isothiocyanate (PHI), another related compound, has been shown to inhibit cell growth in various hematological tumor cell lines. nih.gov It effectively induces cell cycle arrest and promotes apoptosis both in cell cultures and in animal models. nih.gov

Table 1: Effects of Phenylalkyl Isothiocyanates on Cell Proliferation and Angiogenesis

| Compound | Biological Effect | Mechanism of Action |

|---|---|---|

| Phenethyl isothiocyanate (PEITC) | Inhibits angiogenesis in vitro and ex vivo. nih.gov | Suppresses VEGF secretion, down-regulates VEGF receptor 2, and inactivates the Akt signaling pathway. nih.gov |

| Phenylhexyl isothiocyanate (PHI) | Inhibits cell proliferation and induces apoptosis. nih.gov | Induces cell cycle arrest at the G0/G1 phase; increases expression of caspases 3, 8, and 9. nih.gov |

| Baohuoside I (BI) (Reference for PPARγ pathway) | Inhibits MM-stimulated angiogenesis. frontiersin.org | Binds to and activates PPARγ, which in turn suppresses VEGF transcription. frontiersin.org |

Broader Biological Activities and Mechanistic Investigations

Antimicrobial Effects (Antibacterial, Antifungal) and Associated Mechanisms

Phenyl isothiocyanates have demonstrated notable antimicrobial properties. Phenyl isothiocyanate (PITC) has been assessed for its antibacterial effects against both Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 1000 µg/mL for both bacterial species. researchgate.net The primary mechanism of its antibacterial action involves interaction with the bacterial cell at multiple points. researchgate.net This interaction leads to significant changes in the cell membrane's properties, including a decrease in negative surface charge and alterations in surface hydrophilicity. researchgate.netresearchgate.net Ultimately, PITC disrupts membrane function and integrity, leading to cell death. researchgate.netresearchgate.net

Phenethyl isothiocyanate (PEITC) also exhibits strong antimicrobial potential by disrupting the bacterial cell membrane. researchgate.netnih.gov It is effective against the formation of biofilms by S. aureus, a key factor in persistent infections. mdpi.com PEITC was found to disrupt over 86% of a mature S. aureus biofilm after 24 hours of treatment. mdpi.com This effect is linked to an increase in intracellular reactive oxygen species (ROS) and the downregulation of genes associated with adhesion and biofilm formation. mdpi.com The aromatic structure of these isothiocyanates is believed to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial activity compared to aliphatic ITCs. nih.gov

Table 2: Antimicrobial Mechanisms of Phenyl Isothiocyanates

| Compound | Target Microbe(s) | Mechanism of Action |

|---|---|---|

| Phenyl isothiocyanate (PITC) | E. coli, S. aureus | Disrupts cell membrane integrity and function, alters membrane surface properties. researchgate.netresearchgate.net |

| Phenethyl isothiocyanate (PEITC) | S. aureus, P. aeruginosa, E. coli | Affects cellular membrane integrity, disrupts mature biofilms, increases intracellular ROS, downregulates adhesion and biofilm-related genes. nih.govmdpi.com |

| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Affects cell membrane integrity. nih.gov |

Role as an H₂S Donor and its Biochemical Generation Pathways

A significant aspect of the biological activity of isothiocyanates is their ability to act as donors of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.netunipi.it H₂S is recognized as a gasotransmitter, a signaling molecule involved in numerous physiological processes, including the regulation of inflammation, blood pressure, and neuromodulation. nih.govresearchgate.net

The isothiocyanate functional group (-N=C=S) can release H₂S, particularly in the presence of biological thiols such as L-cysteine. researchgate.net This process allows for a slow and sustained release of H₂S, which is considered an ideal characteristic for a therapeutic H₂S donor. unipi.it This H₂S-releasing capability is hypothesized to be a key mechanism underlying many of the pharmacological effects observed with natural isothiocyanates from the Brassicaceae family. researchgate.netunipi.it The generation of H₂S from these compounds may account for, at least in part, their beneficial effects in the cardiovascular and nervous systems. unipi.it

Neuroprotective Potential and Underlying Mechanisms

Isothiocyanates, including PEITC, have shown considerable neuroprotective potential in various in vitro models of neuroinflammation and neurodegeneration. researchgate.netnih.gov These compounds are liposoluble, which allows them to cross the blood-brain barrier and exert their effects within the central nervous system. researchgate.net

The neuroprotective mechanisms are multifaceted. One of the most investigated pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov When activated, Nrf2 translocates to the nucleus and stimulates the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). researchgate.net This Nrf2 activation helps to counteract oxidative stress, a common factor in neurodegenerative diseases. researchgate.net

Furthermore, isothiocyanates can modulate inflammatory processes in the brain. nih.gov For instance, PEITC has been shown to inhibit the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are implicated in the pathogenesis of several neurological diseases. researchgate.netnih.gov This inhibition is mediated through the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov By reducing oxidative stress and inflammation, isothiocyanates represent promising agents for the prevention and treatment of neurodegenerative conditions. nih.gov

Protective Effects in Organ Damage Models (e.g., Cisplatin-induced nephrotoxicity via HO-1 induction)

Cisplatin is a potent anticancer drug, but its use is often limited by severe side effects, most notably kidney damage (nephrotoxicity). nih.govnih.gov This nephrotoxicity is strongly linked to the induction of oxidative stress, inflammation, and apoptosis in renal cells. nih.govrsc.org

A critical defense mechanism against such damage is the induction of heme oxygenase-1 (HO-1), a stress-responsive enzyme with potent antioxidant and anti-inflammatory properties. nih.gov The induction of HO-1 is primarily regulated by the transcription factor Nrf2. nih.govmdpi.com As established, isothiocyanates are effective activators of the Nrf2 pathway. researchgate.netnih.gov

Therefore, by activating Nrf2, isothiocyanates can upregulate the expression of HO-1. This induction of HO-1 can, in turn, protect kidney cells from cisplatin-induced injury by mitigating oxidative stress and inflammatory responses. nih.gov Studies have shown that pharmacological induction of HO-1 ameliorates cisplatin-induced nephrotoxicity, supporting the therapeutic potential of Nrf2 activators, like isothiocyanates, in preventing this form of organ damage. nih.govscienceopen.com

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Side Chain Modifications on Biological Efficacy

Modifications to the side chain of phenylalkyl isothiocyanates have been a key focus of SAR studies, demonstrating a clear link between the structural characteristics of the side chain and the compound's biological and inhibitory power.

The length of the alkyl chain separating the phenyl group from the isothiocyanate moiety is a critical determinant of biological efficacy. Studies on arylalkyl isothiocyanates have consistently shown that increasing the alkyl chain length enhances inhibitory activity against carcinogenesis. aacrjournals.orgnih.gov

For instance, in studies comparing arylalkyl isothiocyanates, a clear trend emerges where longer chain compounds exhibit greater potency. Research on the inhibition of lung tumorigenesis demonstrated that 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) were considerably more potent inhibitors than phenethyl isothiocyanate (PEITC), which has a shorter two-carbon chain. aacrjournals.org 6-phenylhexyl isothiocyanate (PHITC) appeared to be the most potent inhibitor among the tested compounds. aacrjournals.org At a dose of 0.2 µmol/day, PHITC reduced tumor multiplicity by 85%. aacrjournals.org

This structure-activity relationship is further supported by in vitro studies on the inhibition of NNK oxidation, a key bioactivation step in lung carcinogenesis. The inhibitory potency (measured by IC50 values) increased with the alkyl chain length: PBITC and PHITC (IC50 of 15-180 nM) were more potent than PEITC (IC50 of 120-300 nM), which in turn was more potent than benzyl (B1604629) isothiocyanate (BITC) (IC50 of 500-1400 nM). nih.gov This suggests that the longer alkyl chain allows for a more favorable interaction with the active site of the target enzymes. nih.gov

The following table summarizes the inhibitory effects of various arylalkyl isothiocyanates, illustrating the impact of alkyl chain length.

| Compound | Alkyl Chain Length | Relative Inhibitory Potency |

| Benzyl isothiocyanate (BITC) | 1 Carbon | + |

| Phenethyl isothiocyanate (PEITC) | 2 Carbons | ++ |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 Carbons | +++ |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 Carbons | +++ |

| 5-Phenylpentyl isothiocyanate (PPeITC) | 5 Carbons | +++ |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 Carbons | ++++ |

| 8-Phenyloctyl isothiocyanate | 8 Carbons | +++++ |

| 10-Phenyldecyl isothiocyanate | 10 Carbons | +++++ |

Data compiled from studies on inhibition of lung tumorigenesis. aacrjournals.orgresearchgate.net

Substitution on the phenyl ring significantly modulates the biological activity of isothiocyanates. The nature and position of the substituent group can either enhance or diminish the compound's efficacy by altering its electronic properties and steric profile. lumenlearning.comlibretexts.org

Generally, the introduction of substituent groups on the aryl ring of phenyl isothiocyanate has been shown to decrease its antioxidant activity. nih.gov For example, 3-methoxyphenyl (B12655295) ITC, 4-methoxyphenyl (B3050149) ITC, and 4-methylphenyl ITC all exhibited a reduction in DPPH radical scavenging ability compared to the unsubstituted phenyl isothiocyanate. nih.gov This suggests that for certain activities, an unsubstituted phenyl ring is optimal. The presence of electron-donating groups on the aryl ring, in particular, was observed to decrease free radical scavenging ability. nih.gov

Conversely, the presence of electron-withdrawing groups can favor certain reactions. For instance, such substituents could facilitate the nucleophilic addition to the sulfur atom of the isothiocyanate group, potentially increasing the efficiency of reactions involved in some biological activities. nih.gov However, in the context of herbicidal activity, derivatives containing a cyclohexane (B81311) ring showed much higher activity than those with a benzene (B151609) ring, indicating that replacing the aromatic system entirely can be beneficial for certain applications. researchgate.net The electronic effects of substituents are key; activating groups donate electron density to the ring, potentially accelerating reactions where the ring acts as a nucleophile, while deactivating groups withdraw electron density, slowing these reactions. lumenlearning.com

Stereochemical Influence on Biological Activity and Specificity

Chirality, or the "handedness" of a molecule, is a fundamental aspect of its interaction with biological systems, which are themselves chiral. nih.govmdpi.com The spatial arrangement of atoms defines an enantiomer, and this stereochemistry has a profound impact on biological activity, target binding, and specificity. nih.govnih.gov